![molecular formula C12H17ClN2 B3077138 1-[(3-Chlorophenyl)methyl]piperidin-3-amine CAS No. 1044766-81-5](/img/structure/B3077138.png)
1-[(3-Chlorophenyl)methyl]piperidin-3-amine
Overview
Description
“1-[(3-Chlorophenyl)methyl]piperidin-3-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Discovery
This compound is used in the field of drug discovery. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . Therefore, “1-[(3-Chlorophenyl)methyl]piperidin-3-amine” could be a potential candidate for the development of new drugs.
Pharmacology
In pharmacology, this compound is used for studying various biological processes. Piperidine derivatives have been found to have diverse pharmacological activities .
Synthesis of Biologically Active Piperidines
The compound can be used in the synthesis of biologically active piperidines . These piperidines can then be used in various fields, including drug discovery and neurobiology.
Development of Antiaggregatory Drugs
Some 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have shown both antiaggregatory and antioxidant effects . Therefore, “1-[(3-Chlorophenyl)methyl]piperidin-3-amine” could potentially be used in the development of antiaggregatory drugs.
Development of Antioxidant Drugs
As mentioned above, some piperidine derivatives have shown antioxidant effects . This suggests that “1-[(3-Chlorophenyl)methyl]piperidin-3-amine” could also be used in the development of antioxidant drugs.
Future Directions
Piperidine and its derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . Therefore, the future direction of “1-[(3-Chlorophenyl)methyl]piperidin-3-amine” could be in these areas.
Mechanism of Action
Target of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in cell biology and are used in the treatment of various disorders . Piperidine derivatives have been found to have antiaggregatory and antioxidant effects .
Mode of Action
It is known that piperidine derivatives can inhibit cholinesterase and target the beta-secretase enzyme . These enzymes play crucial roles in neurotransmission and the development of neurodegenerative diseases.
Biochemical Pathways
The inhibition of cholinesterase and the targeting of the beta-secretase enzyme suggest that this compound may influence neurotransmission and amyloid-beta production, which are critical in the pathogenesis of neurodegenerative diseases .
Pharmacokinetics
It is known that the metabolism of certain piperazine derivatives involves the cytochrome p450 enzyme system .
Result of Action
Piperidine derivatives have been found to have antiaggregatory and antioxidant effects . They also inhibit cholinesterase and target the beta-secretase enzyme , which could potentially influence neurotransmission and the production of amyloid-beta, a protein implicated in neurodegenerative diseases.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUIQDMQUUXQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]piperidin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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